Plicacetin - 43043-15-8

Plicacetin

Catalog Number: EVT-259118
CAS Number: 43043-15-8
Molecular Formula: C25H35N5O7
Molecular Weight: 517.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amicetin B is a new amicetin-like antibiotic.
Source

Plicacetin is primarily sourced from the fermentation processes involving Streptomyces species. This genus is renowned for its ability to produce a wide range of antibiotics and other bioactive natural products. The specific strain associated with plicacetin production has been identified as Streptomyces actinomycetes .

Classification

Plicacetin falls under the classification of nucleoside antibiotics, which are characterized by their nucleoside structure comprising a sugar moiety linked to a nitrogenous base. It is categorized specifically within the disaccharide nucleosides, which are notable for their efficacy against bacterial infections.

Synthesis Analysis

Methods

The synthesis of plicacetin involves several advanced organic chemistry techniques, primarily focusing on glycosylation reactions. The synthesis can be summarized in the following steps:

  1. Glycosylation: The amosamine and amicetose components are assembled through an α-selective O-glycosylation reaction.
  2. N-Glycosylation: The cytosine nucleus is introduced via β-selective gold(I)-catalyzed N-glycosylation.
  3. Amidation: Microwave-assisted amidation reactions are employed to complete the modular synthesis .

These methods highlight the importance of selective glycosylation in constructing the complex structure of plicacetin.

Technical Details

The total synthesis often utilizes glycosyl donors such as glycosyl N-phenyltrifluoroacetimidate and thioglycosides, which facilitate the formation of the desired glycosidic linkages under controlled conditions. The use of microwave irradiation enhances reaction rates and yields, making it a valuable tool in synthetic organic chemistry .

Molecular Structure Analysis

Structure

Plicacetin's molecular structure consists of a pyrimidine base linked to two sugar moieties (amosamine and amicetose). The structural formula can be represented as follows:

  • Molecular Formula: C₁₄H₁₈N₄O₇
  • Molecular Weight: 342.32 g/mol

This complex arrangement allows plicacetin to interact effectively with bacterial ribosomes, inhibiting protein synthesis.

Data

The structural characteristics include:

  • Functional Groups: Amino groups, hydroxyl groups, and glycosidic linkages.
  • Stereochemistry: Specific stereochemical configurations at various centers influence its biological activity.
Chemical Reactions Analysis

Reactions

Plicacetin undergoes several key chemical reactions that are pivotal for its synthesis and biological activity:

  1. Glycosylation Reactions: These reactions form the glycosidic bonds critical for its nucleoside structure.
  2. Amidation Reactions: Essential for introducing functional groups that enhance antibacterial activity.

Technical Details

The reaction conditions, such as temperature, solvent choice, and catalyst selection (e.g., gold(I) for N-glycosylation), are meticulously optimized to achieve high yields and selectivity in synthesizing plicacetin .

Mechanism of Action

Plicacetin exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to specific sites on the bacterial ribosome, disrupting normal translation processes. This mechanism is crucial for its effectiveness against resistant strains of bacteria.

Process Data

  • Target: Bacterial ribosomal RNA.
  • Effect: Inhibition of peptide bond formation and subsequent protein synthesis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Melting Point: Specific melting point data varies but generally indicates stability under standard laboratory conditions.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of nucleosides, including potential hydrolysis in aqueous environments.

Relevant analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize these properties .

Applications

Plicacetin has significant applications in scientific research and medicine:

  • Antibiotic Research: Used as a model compound for studying antibiotic resistance mechanisms.
  • Synthetic Biology: Serves as a precursor for developing new antibiotics through structural modifications.
  • Pharmacology: Investigated for potential therapeutic applications against resistant bacterial infections, particularly those caused by Mycobacterium tuberculosis .
Biosynthetic Pathways and Genetic Regulation of Plicacetin

Genomic Clusters and Modular Enzymology in Streptomyces spp.

Plicacetin belongs to the disaccharide nucleoside antibiotic family, biosynthesized by a dedicated gene cluster (ami) in Streptomyces spp. This cluster spans 37 kb and contains 21 open reading frames (ORFs), organized into functional modules for scaffold assembly, tailoring, regulation, and transport. The core structural genes include:

  • Cytosine synthesis: amiA (cytosine synthase)
  • Disaccharide formation: amiG (NDP-hexose 4,6-dehydratase), amiH (aminotransferase)
  • Glycosylation: amiB and amiC (glycosyltransferases)
  • Amide bond formation: amiF (N-acetyltransferase), amiR (acyl-CoA-acyl carrier protein transacylase)

Table 1: Core Genes in the Plicacetin Biosynthetic Gene Cluster (BGC)

GeneFunctionModule Role
amiACytosine synthaseNucleobase synthesis
amiGNDP-hexose 4,6-dehydrataseDeoxysugar biosynthesis
amiHAminotransferaseAmosamine formation
amiB/CGlycosyltransferasesDisaccharide assembly
amiFN-acetyltransferaseCytosine-PABA linkage
amiRAcyl-CoA-acyl carrier protein transacylaseMethylserine attachment

The disaccharide assembly initiates with dTDP-4-keto-6-deoxyglucose, aminated to form dTDP-amosamine (amiH). Glycosyltransferases (amiB/C) then attach cytosine to amosamine via an α-(1→4) glycosidic bond, forming the cytosamine intermediate [8] [10].

Role of Nonribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS)

Unlike typical NRPS/PKS hybrids, plicacetin biosynthesis involves specialized amide-bond-forming enzymes rather than canonical multimodular NRPS. Key mechanisms include:

  • AmiF: Catalyzes ATP-dependent adenylation of p-aminobenzoic acid (PABA) and its condensation with cytosamine’s primary amine, forming an amide bond. Gene knockout (amiF⁻) abolishes plicacetin production, accumulating cytosamine and 4-acetamido-3-hydroxybenzoic acid [8].
  • AmiR: Activates (+)-α-methylserine via acyl-adenylation and tethers it to a carrier protein. Subsequent transacylation links methylserine to PABA, completing the plicacetin scaffold. amiR⁻ mutants produce norplicacetin (lacking methylserine) [8].
  • Absence of PKS modules: The plicacetin backbone derives entirely from nucleoside and amino acid precursors, excluding polyketide extensions [5] [8].

Regulatory Networks Governing Secondary Metabolite Production in Endophytic Actinobacteria

Plicacetin BGC expression is controlled by a hierarchical regulatory cascade:

  • Cluster-situated regulators (CSRs): The SARP-family regulator amiR (not to be confused with the tailoring gene amiR) binds heptameric repeats (5′-TGGGAC-3′) upstream of biosynthetic promoters. Overexpression of heterologous SARPs (e.g., papR2) in Streptomyces lividans activates cryptic plicacetin production [1] [7].
  • Global regulators: Nutrient-sensing pleiotropic regulators (e.g., bldD, dasR) modulate ami expression. bldD mutants exhibit reduced antibiotic production due to impaired developmental progression [3] [4].
  • Elicitor-induced activation: Co-culturing Streptomyces with competing bacteria (e.g., Tsukamurella pulmonis) triggers plicacetin synthesis via interspecies signaling molecules (e.g., γ-butyrolactones) [6].

Table 2: Regulatory Elements Controlling Plicacetin Biosynthesis

Regulator TypeExampleBinding Site/TargetEffect on Plicacetin
CSRamiR (SARP)Heptameric repeats in ami promotersDirect activation
GlobalDasRN-acetylglucosamine-responsiveRepression under nutrient abundance
Elicitorγ-butyrolactonesDiffusible signaling moleculesInduction during competition

Comparative Analysis of Nucleoside Antibiotic Biosynthesis: Plicacetin vs. Amicetin Derivatives

Plicacetin (C₂₄H₃₁N₅O₇) and amicetin (C₂₅H₃₁N₅O₇) share a conserved disaccharide-cytosine core but differ in tailoring:

  • Structural divergence: Plicacetin lacks the N-acetyl group on the terminal methylserine moiety present in amicetin. This difference arises from AmiF’s substrate selectivity [8] [10].
  • Bioactivity: Both inhibit mycobacterial growth (Mycobacterium smegmatis MIC: 16 μg/mL for plicacetin vs. 8 μg/mL for amicetin), but plicacetin exhibits reduced cytotoxicity due to altered membrane permeability [10].
  • BGC conservation: The ami cluster in S. vinaceusdrappus produces both antibiotics. Heterologous expression in S. lividans yields plicacetin as the dominant congener under standard conditions, while amicetin requires optimized methylmalonyl-CoA supply [8] [10].

Table 3: Key Differences Between Plicacetin and Amicetin

FeaturePlicacetinAmicetinBiosynthetic Basis
Terminal moiety(+)-α-methylserineN-acetyl-α-methylserineAmiF-mediated acetylation absent
Molecular formulaC₂₄H₃₁N₅O₇C₂₅H₃₁N₅O₇N-acetyl group addition
Anti-mycobacterial MIC16 μg/mL8 μg/mLEnhanced cell penetration of amicetin
BGC engineeringBaseline productRequires amiF overexpressionSubstrate flux control

Properties

CAS Number

43043-15-8

Product Name

Plicacetin

IUPAC Name

4-amino-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Molecular Formula

C25H35N5O7

Molecular Weight

517.6 g/mol

InChI

InChI=1S/C25H35N5O7/c1-13-17(37-24-22(32)21(31)20(29(3)4)14(2)36-24)9-10-19(35-13)30-12-11-18(28-25(30)34)27-23(33)15-5-7-16(26)8-6-15/h5-8,11-14,17,19-22,24,31-32H,9-10,26H2,1-4H3,(H,27,28,33,34)

InChI Key

NFOMJDXALJABQF-SIPWQYCSSA-N

SMILES

CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)N(C)C)O)O

Solubility

Soluble in DMSO

Synonyms

4-amino-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)hexopyranosyl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide
benzamide, 4-amino-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)hexopyranosyl)oxy)tetrahydro-6-methyl-2H-pyran-2-yl)-1,2-dihydro-2-oxo-4-pyrimidinyl)-
plicacetin

Canonical SMILES

CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)N(C)C)O)O

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